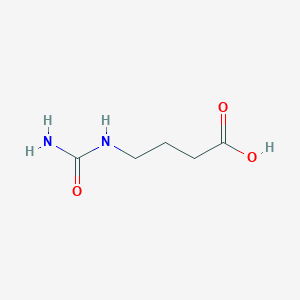

4-Ureido-butyric acid

Overview

Description

4-Ureido-butyric acid, also known as 4-[(C-hydroxycarbonimidoyl)amino]butanoic acid, belongs to the class of organic compounds known as gamma amino acids and derivatives . It is a compound containing a gamma amino acid or a derivative thereof resulting from the reaction of a gamma amino acid at the amino group or the carboxy group .

Molecular Structure Analysis

The molecular formula of this compound is C5H10N2O3 . It has a molecular weight of 146.145 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 174-175° C .Scientific Research Applications

Biotechnological Production

Butyric acid, including derivatives like 4-ureido-butyric acid, has been a focus in biotechnological research due to its broad applications. Research has emphasized the fermentative production of butyric acid from renewable feedstocks, driven by consumer demand for green products in various industries such as food, pharmaceuticals, animal feed supplements, and cosmetics. Strategies for improving microbial butyric acid production, including strain engineering and novel fermentation process development, are pivotal for enhancing product yield, titer, purity, and productivity (Jiang et al., 2018).

Supramolecular Chemistry

In the field of supramolecular chemistry, ureido-pyrimidinones, closely related to this compound, are known for their strong quadruple hydrogen bond dimerization. Studies have detailed the dimerization constant and lifetime of these dimers, offering insights into their potential for creating stable supramolecular assemblies. This has implications for designing materials with specific mechanical properties and dynamic behaviors (Söntjens et al., 2000).

Polymer Science

Ureido-pyrimidinone units, similar in structure to this compound, have been used in reversible self-assembling polymer systems. These units allow thermal and environmental control over the lifetime and bond strength of polymer networks. Such networks are promising for applications in coatings, hot melts, and other areas where reversible, temperature-dependent rheology is advantageous (Sijbesma et al., 1997).

Medical Research

Butyric acid and its derivatives, including this compound, have been studied for their roles in treating various health conditions. For example, research has explored the potential of butyric acid in the treatment of colorectal cancer and hemoglobinopathies, highlighting its capabilities as a biological response modifier and its use in biological studies. Recent advances with butyric derivatives and prodrugs have shown promise in therapeutic applications (Pouillart, 1998).

Renewable Feedstock Utilization

Butyric acid's role as an important platform chemical in food, pharmaceutical, and energy industries has driven research into its production through microbial fermentation. This environmentally friendly approach aims to utilize alternative inexpensive feedstocks to improve butyric acid production and reduce production costs. Advances in bioprocess techniques and metabolic engineering methods have been significant in enhancing butyric acid production (Luo et al., 2018).

Mechanism of Action

Properties

IUPAC Name |

4-(carbamoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTWIMMLQKHPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364456 | |

| Record name | 4-Ureido-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2609-10-1 | |

| Record name | 4-Ureido-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2609-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

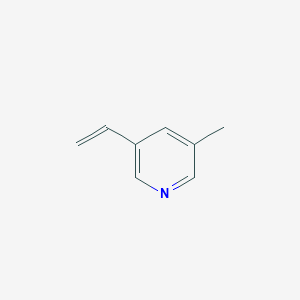

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)